molecular formula C15H13BrN2O2S B14203980 N-[(3-Bromophenyl)(cyano)methyl]-4-methylbenzene-1-sulfonamide CAS No. 827308-26-9

N-[(3-Bromophenyl)(cyano)methyl]-4-methylbenzene-1-sulfonamide

Cat. No.: B14203980
CAS No.: 827308-26-9
M. Wt: 365.2 g/mol
InChI Key: SAHOPOCZZQJRRP-UHFFFAOYSA-N
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Description

N-[(3-Bromophenyl)(cyano)methyl]-4-methylbenzene-1-sulfonamide is an organic compound that features a bromophenyl group, a cyano group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Bromophenyl)(cyano)methyl]-4-methylbenzene-1-sulfonamide typically involves a multi-step process. One common method includes the reaction of 3-bromobenzyl cyanide with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Bromophenyl)(cyano)methyl]-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(3-Bromophenyl)(cyano)methyl]-4-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-Bromophenyl)(cyano)methyl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the cyano group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-Bromophenyl)(cyano)methyl]-3-methoxybenzamide
  • N-[(3-Bromophenyl)(cyano)methyl]-3,4-difluoro-N-methylbenzamide
  • N-[(3-Bromophenyl)(cyano)methyl]cyclopentanecarboxamide

Uniqueness

N-[(3-Bromophenyl)(cyano)methyl]-4-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

827308-26-9

Molecular Formula

C15H13BrN2O2S

Molecular Weight

365.2 g/mol

IUPAC Name

N-[(3-bromophenyl)-cyanomethyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C15H13BrN2O2S/c1-11-5-7-14(8-6-11)21(19,20)18-15(10-17)12-3-2-4-13(16)9-12/h2-9,15,18H,1H3

InChI Key

SAHOPOCZZQJRRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C#N)C2=CC(=CC=C2)Br

Origin of Product

United States

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